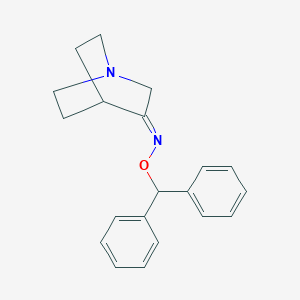

quinuclidin-3-one O-benzhydryloxime

Description

Quinuclidin-3-one O-benzhydryloxime is a bicyclic oxime ether derivative synthesized from quinuclidin-3-one, a ketone with a rigid 1-azabicyclo[2.2.2]octane scaffold. The compound features an oxime group (-N-O-) at the 3-position of the quinuclidine ring, substituted with a benzhydryl (diphenylmethyl) group. This structural modification enhances steric bulk and lipophilicity, which can influence binding affinity, stereoselectivity, and pharmacokinetic properties.

Synthesis: The synthesis of O-substituted quinuclidin-3-one oximes typically involves reacting quinuclidin-3-one or its hydrochloride salt with substituted hydroxylamine derivatives under acidic or basic conditions. For example, solvent-based methods using hydroxylamine hydrochloride and sodium acetate in methanol yield mixtures of (E)- and (Z)-stereoisomers . Mechanochemical or microwave-assisted syntheses offer improved stereoselectivity and reduced reaction times .

Properties

Molecular Formula |

C20H22N2O |

|---|---|

Molecular Weight |

306.4g/mol |

IUPAC Name |

(E)-N-benzhydryloxy-1-azabicyclo[2.2.2]octan-3-imine |

InChI |

InChI=1S/C20H22N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)23-21-19-15-22-13-11-16(19)12-14-22/h1-10,16,20H,11-15H2/b21-19- |

InChI Key |

QBQZCWNJZPUFGJ-VZCXRCSSSA-N |

SMILES |

C1CN2CCC1C(=NOC(C3=CC=CC=C3)C4=CC=CC=C4)C2 |

Isomeric SMILES |

C1CN2CCC1/C(=N\OC(C3=CC=CC=C3)C4=CC=CC=C4)/C2 |

Canonical SMILES |

C1CN2CCC1C(=NOC(C3=CC=CC=C3)C4=CC=CC=C4)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features :

- Rigid Bicyclic Core : The quinuclidine framework restricts conformational flexibility, favoring interactions with target receptors .

- Oxime Ether Group : The O-benzhydryl substituent introduces steric hindrance and aromatic interactions, which can modulate receptor binding and metabolic stability .

Comparison with Similar Compounds

Quinuclidin-3-one O-benzhydryloxime belongs to a broader class of O-substituted quinuclidin-3-one oximes. Below is a comparative analysis with structurally related analogs:

Key Observations :

- Stereoselectivity : Using quinuclidin-3-one hydrochloride as a starting material often yields pure (E)-isomers for bulkier substituents (e.g., benzyl, phenyl) due to reduced rotational freedom during oxime formation .

- Green Chemistry: Mechanochemical and microwave methods reduce solvent use and reaction times while improving stereochemical outcomes .

Table 2: Receptor Binding Affinities of Quinuclidin-3-one Derivatives

Key Observations :

- Reduced Affinity: Oxime derivatives generally exhibit lower cannabinoid receptor affinity compared to parent quinuclidin-3-one analogs, likely due to steric clashes from the oxime group .

- Antimicrobial Activity: Quaternary ammonium derivatives of 3-hydroxyiminoquinuclidine (e.g., O-alkyloximes) show MIC values of 2–8 µg/mL against Gram-positive bacteria, dependent on substituent hydrophobicity .

Physicochemical and Pharmacokinetic Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.